N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
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Overview
Description
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzenesulfonyl group attached to a quinoline ring system, further linked to a benzamide moiety. The presence of these functional groups endows the compound with a variety of chemical and biological properties, making it a valuable subject of study.
Mechanism of Action
Target of Action
Similar compounds, such as benzenesulfonamide derivatives, have been reported to inhibit enzymes like carbonic anhydrase .
Mode of Action
Benzenesulfonamide derivatives are known to inhibit their target enzymes by coordinating their sulfonyl group with the metal ion in the enzyme’s active site . This interaction disrupts the enzyme’s function, leading to the therapeutic effects of the compound.
Biochemical Pathways
Inhibition of enzymes like carbonic anhydrase can affect a variety of physiological processes, including fluid balance, respiration, and the transport of carbon dioxide .
Pharmacokinetics
Similar compounds are known to have varying pharmacokinetic properties depending on their chemical structure .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide typically involves a multi-step process. One common method includes the condensation of benzoic acids with amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and green pathway for the preparation of benzamide derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar catalytic systems. The use of ultrasonic irradiation and recyclable catalysts can enhance the efficiency and sustainability of the process, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives and benzamide derivatives, such as:
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- N-(4-bromophenyl)benzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Uniqueness
What sets N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX, for example, makes it a promising candidate for targeted cancer therapies .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-22(17-8-3-1-4-9-17)23-19-13-14-21-18(16-19)10-7-15-24(21)28(26,27)20-11-5-2-6-12-20/h1-6,8-9,11-14,16H,7,10,15H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHVWAOXNMXHON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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